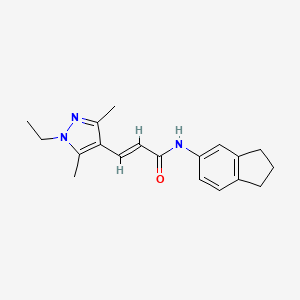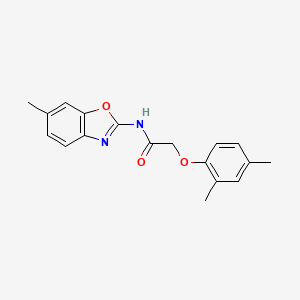![molecular formula C28H22ClN3O3S B10900073 N-(4-chlorophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B10900073.png)
N-(4-chlorophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a pyridylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Condensation Reactions: These reactions are used to form the pyridylsulfanyl group by condensing appropriate precursors under controlled conditions.
Cyanation Reactions: The cyano group is introduced through cyanation reactions, which typically involve the use of cyanide salts as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are commonly used for the synthesis of complex organic compounds, allowing precise control over reaction conditions.
Continuous Flow Reactors: These reactors offer advantages in terms of scalability and efficiency, making them suitable for industrial production.
化学反应分析
Types of Reactions
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学研究应用
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(α-cyano-4-chlorobenzylidene)triazene: Shares structural similarities but differs in its biological activity and applications.
3-Cyanocoumarins: Known for their biological importance and therapeutic potential, but with distinct structural features and mechanisms of action.
The uniqueness of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
分子式 |
C28H22ClN3O3S |
|---|---|
分子量 |
516.0 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H22ClN3O3S/c1-34-22-11-3-18(4-12-22)24-15-26(19-5-13-23(35-2)14-6-19)32-28(25(24)16-30)36-17-27(33)31-21-9-7-20(29)8-10-21/h3-15H,17H2,1-2H3,(H,31,33) |
InChI 键 |
KFSVJTLSWOHCFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-methyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10899991.png)
![5-[(4-{(1Z)-1-[2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10899994.png)
![N-(4-chloro-2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899997.png)

![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)

![Ethyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10900030.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B10900034.png)
![3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900044.png)
![(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone](/img/structure/B10900051.png)
![methyl 4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B10900052.png)
![6-bromo-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10900058.png)
![3-{(4Z)-4-[3-bromo-5-ethoxy-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10900062.png)
